molecular formula C16H12N4Na2O8S2 B12696142 Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt CAS No. 6629-07-8

Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt

Cat. No.: B12696142
CAS No.: 6629-07-8
M. Wt: 498.4 g/mol
InChI Key: LHUISQFSOGWBHS-CKNTWHFTSA-L
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Description

Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes ethanedioic acid and sulfophenyl groups, making it a valuable substance in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt typically involves the reaction of ethanedioic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The sulfophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanedioic acid, 1,2-bis(phenylmethyl) ester
  • Ethanedioic acid, 1,2-bis[2-(1-methylethyl)hydrazide]
  • Ethanedioic acid,1,2-bis[2-[(4-hydroxy-3-sulfophenyl)methylene]hydrazide], sodium salt

Uniqueness

Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt is unique due to its specific combination of ethanedioic acid and sulfophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

6629-07-8

Molecular Formula

C16H12N4Na2O8S2

Molecular Weight

498.4 g/mol

IUPAC Name

disodium;2-[(E)-[[2-oxo-2-[(2E)-2-[(2-sulfonatophenyl)methylidene]hydrazinyl]acetyl]hydrazinylidene]methyl]benzenesulfonate

InChI

InChI=1S/C16H14N4O8S2.2Na/c21-15(19-17-9-11-5-1-3-7-13(11)29(23,24)25)16(22)20-18-10-12-6-2-4-8-14(12)30(26,27)28;;/h1-10H,(H,19,21)(H,20,22)(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2/b17-9+,18-10+;;

InChI Key

LHUISQFSOGWBHS-CKNTWHFTSA-L

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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